Anatibant

Bradykinin B2 Receptor Binding Affinity Non-Peptide Antagonist

Anatibant is the leading non-peptide B2R antagonist selected for traumatic brain injury research due to its unique blood-brain barrier permeability and high receptor affinity (Ki = 0.67 nM human, 1.74 nM rat). Unlike peptide-based alternatives such as Icatibant, Anatibant's non-peptide scaffold ensures distinct binding interactions and functional selectivity, critical for reproducible CNS studies. Procure Anatibant for rigorous investigation of B2R-mediated neuroinflammation, cerebral edema, and secondary injury cascades. Ensure your study's translational relevance with the reference standard for intracranial B2R pharmacology.

Molecular Formula C34H36Cl2N6O5S
Molecular Weight 711.7 g/mol
CAS No. 209733-45-9
Cat. No. B1667384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnatibant
CAS209733-45-9
Synonyms1-((2,4-dichloro-3-(((2,4-dimethylquinolin-8-yl)oxy) methyl)phenyl)sulfonyl)-N-(3-((4-(aminoimethyl) phenyl) carbonylamino)propyl)-2(S)-pyrrolidinecarboxamide
Anatibant
LF 16-0687
LF16-0687
LF16-0687Ms
Molecular FormulaC34H36Cl2N6O5S
Molecular Weight711.7 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C
InChIInChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)/t27-/m0/s1
InChIKeyXUHBBTKJWIBQMY-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Anatibant (LF 16-0687) for Traumatic Brain Injury Research: A Procurement Overview of a BBB-Penetrant Non-Peptide Bradykinin B2 Antagonist


Anatibant (CAS 209733-45-9, also known as LF 16-0687 or XY-2405) is a small-molecule, non-peptide competitive antagonist of the bradykinin B2 receptor (B2R) [1]. Developed for the research of traumatic brain injury (TBI) and neurological disorders, it is distinguished by its high affinity for the human recombinant B2 receptor and its demonstrated ability to cross the blood-brain barrier (BBB), a key property for targeting central nervous system pathologies [2]. Unlike peptide-based B2R antagonists, Anatibant's non-peptide structure confers distinct pharmacological and physicochemical properties that influence its selection in preclinical and clinical research settings [3].

Why Anatibant (LF 16-0687) Cannot Be Assumed Equivalent to Generic Bradykinin B2 Antagonists


Generic substitution among bradykinin B2 receptor (B2R) antagonists is scientifically untenable due to critical structural and pharmacological divergences between peptide and non-peptide classes, as well as within non-peptide congeners [1]. Anatibant, as a non-peptide antagonist, exhibits distinct binding interactions at the B2R compared to peptide antagonists like Icatibant, as demonstrated by differential effects on receptor mutants [2]. Furthermore, the ability to cross the blood-brain barrier is not a class-wide feature; it is a specific, experimentally verified attribute of Anatibant that directly enables its unique application in traumatic brain injury (TBI) models, in contrast to B2R antagonists lacking this property [3][4]. The quantitative comparisons below demonstrate that differences in binding affinity, functional potency across species orthologs, and brain penetrance preclude the assumption of interchangeability, making specific procurement of Anatibant essential for reproducible TBI research.

Anatibant Quantitative Differentiation Guide: Evidence for Scientific Selection


Comparative Binding Affinity: Anatibant (0.67 nM Ki) vs. Peptide Antagonist Icatibant (0.798 nM Ki) at Human B2 Receptor

Anatibant exhibits a 1.19-fold higher binding affinity for the human recombinant bradykinin B2 receptor compared to the peptide antagonist Icatibant (HOE-140). Anatibant's reported Ki value is 0.67 nM , while Icatibant's Ki value is 0.798 nM . Both compounds are competitive antagonists, but Anatibant achieves this higher affinity as a non-peptide small molecule, a structural distinction with implications for receptor interaction and drug development.

Bradykinin B2 Receptor Binding Affinity Non-Peptide Antagonist

Functional Antagonism: Superior Potency of Anatibant (pA2 9.1) vs. MEN 11270 (pA2 8.14) in Human Vascular Tissue

In functional assays using isolated human umbilical vein (HUV), a physiologically relevant human vascular tissue, Anatibant demonstrates markedly higher potency as a competitive antagonist of bradykinin-mediated contractions. Anatibant exhibits a pA2 value of 9.1 [1], while the peptide antagonist MEN 11270 shows a pA2 of 8.14 ± 0.22 in the same assay [2]. This difference reflects a ~9.1-fold greater potency for Anatibant under these experimental conditions.

Vascular Pharmacology Functional Assay B2 Antagonist

Non-Peptide vs. Peptide Antagonism: Divergent Pharmacological Behavior in Guinea Pig Bronchoconstriction Model

Non-peptide B2R antagonists like Anatibant (LF 16-0687) exhibit a distinct pharmacological profile compared to peptide antagonists. In anesthetized guinea pigs, non-peptide antagonists including LF 16-0687 showed shorter duration of action and a different efficacy profile in blocking bradykinin-induced bronchoconstriction and hypotension compared to peptide antagonists like MEN 11270 and Icatibant [1]. This demonstrates that in-class substitution (non-peptide for peptide) leads to non-equivalent in vivo outcomes, highlighting a class-level differentiation.

In Vivo Pharmacology Respiratory Non-Peptide B2 Antagonist

Blood-Brain Barrier Penetration: A Key Differentiator for CNS Applications vs. Icatibant

A critical and quantifiable differentiator for Anatibant is its proven ability to cross the blood-brain barrier (BBB), a feature not commonly shared by all B2R antagonists. Autoradiographic studies in mice demonstrate that Anatibant mesylate penetrates the brain in sufficient amounts, particularly after BBB disruption induced by closed head trauma, to account for its B2R-mediated neuro- and vascular protective effects [1][2]. In contrast, the peptide antagonist Icatibant is generally considered to have negligible brain penetration under normal physiological conditions due to its size and polarity [3]. This distinction is fundamental for selecting a compound for CNS research.

CNS Drug Delivery Blood-Brain Barrier Traumatic Brain Injury

Optimal Research and Preclinical Application Scenarios for Anatibant (LF 16-0687)


Target Engagement and Efficacy in Traumatic Brain Injury (TBI) Models

Procure Anatibant for studies investigating the role of bradykinin B2 receptors in TBI pathophysiology. Its high affinity for human and rodent B2 receptors (Ki = 0.67, 1.74, and 1.37 nM for human, rat, and guinea-pig, respectively [1]) ensures robust target engagement across species [2]. The demonstrated ability to reduce brain edema, intracranial hypertension, and improve neurological function in rodent TBI models makes it the reference antagonist for validating B2R-mediated effects in this indication [3][4].

Investigating Central B2R-Mediated Effects Requiring BBB Penetration

Utilize Anatibant as the tool compound of choice for any preclinical study where antagonism of centrally located bradykinin B2 receptors is required. Autoradiographic evidence confirms it crosses the blood-brain barrier, especially after trauma, to mediate neuro- and vascular protective effects [1][2]. This makes it uniquely suitable for studies of neuroinflammation, cerebral edema, and secondary injury cascades in models of stroke or CNS trauma, where non-penetrant peptide antagonists like Icatibant are ineffective [3].

Comparative Pharmacology Studies of Non-Peptide vs. Peptide B2R Antagonists

Select Anatibant as a representative non-peptide B2R antagonist in studies designed to elucidate the differential pharmacology between peptide and non-peptide classes. As demonstrated in in vivo bronchoconstriction and mutagenesis studies, Anatibant's binding mode and functional profile diverge from those of peptide antagonists like Icatibant and MEN 11270 [1][2]. Its use can help define the structural determinants of non-peptide ligand recognition and downstream signaling bias [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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